3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate
Description
Stereoisomerism
- Epimers : Altering the configuration at C2 (chromanol) or C4/C8 (side chain) generates distinct diastereomers. For example, the synthetic 2S epimer shows reduced binding affinity to α-tocopherol transfer protein (α-TTP) compared to the natural
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUXBHZFNHITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945798 | |
| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-88-1 | |
| Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol phosphate, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Phosphorylation of α-Tocopherol
The most widely documented method involves reacting α-tocopherol with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key steps include:
- Reagent Preparation : α-Tocopherol is dissolved in an aprotic solvent (e.g., pyridine or dichloromethane) with continuous nitrogen purging to prevent oxidation.
- Phosphorylation : POCl₃ is added dropwise at 0–5°C, followed by gradual warming to 25°C. The reaction proceeds via nucleophilic substitution, forming α-tocopheryl dichlorophosphate.
- Hydrolysis : The intermediate is hydrolyzed with ice-cold water or alcohol (e.g., methanol) to yield the dihydrogen phosphate.
Optimization Parameters :
- Molar Ratio : A 1:1.2 molar ratio of α-tocopherol to POCl₃ ensures complete conversion.
- Temperature Control : Maintaining ≤25°C minimizes side reactions (e.g., oxidation or hypophosphate formation).
- Solvent Choice : Pyridine acts as both solvent and acid scavenger, improving yields to 78–85%.
Purification :
- Ion-Exchange Chromatography : Crude product is purified using Dowex 50WX8 resin to remove unreacted POCl₃ and byproducts.
- Recrystallization : Final isolation is achieved via ethanol/water recrystallization, yielding ≥98% purity.
Bromoethyl Phosphate Intermediate Method
Synthesis of 2-Bromoethyl α-Tocopherol Phosphate
An alternative pathway involves converting α-tocopherol to a bromoethyl phosphate intermediate:
- Bromination : α-Tocopherol reacts with 1,2-dibromoethane in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), forming 6-O-(2-bromoethyl)-α-tocopherol.
- Phosphorylation : The bromoethyl derivative is treated with phosphorus oxychloride, yielding the dichlorophosphate intermediate.
- Hydrolysis and Amination : Hydrolysis with aqueous ammonia or trimethylamine produces the dihydrogen phosphate or its ammonium salt.
Advantages :
- Higher Selectivity : Bromoethylation directs phosphorylation exclusively to the 6-hydroxyl group, reducing byproducts.
- Yield : 61–67% overall yield, with purity ≥95% after silica gel chromatography.
Enzymatic Synthesis
Phospholipase-Catalyzed Phosphorylation
Although less common, enzymatic methods using phospholipase D (PLD) have been explored for biocompatible synthesis:
- Substrate Preparation : α-Tocopherol is dispersed in a lipid emulsion with phosphatidylcholine as the phosphate donor.
- Enzymatic Reaction : PLD catalyzes transphosphatidylation at 37°C, transferring the phosphatidyl group to α-tocopherol.
- Product Isolation : The phosphate ester is extracted using ethyl acetate and purified via column chromatography.
Limitations :
- Low Efficiency : Yields rarely exceed 40% due to enzyme instability and competing hydrolysis.
- Cost : High enzyme costs limit industrial scalability.
Alternative Pathways
Phosphorus Oxybromide (POBr₃) Route
Solid-Phase Synthesis
A patent-pending method immobilizes α-tocopherol on Merrifield resin for stepwise phosphorylation:
- Resin Functionalization : α-Tocopherol is linked to chloromethylated polystyrene via its 6-hydroxyl group.
- Phosphorylation : On-resin reaction with POCl₃ followed by cleavage yields the phosphate.
Purity : ≥99% with minimal purification.
Analytical Validation
Structural Confirmation
Purity Assessment
- Ion Chromatography : Detects hypophosphate impurities (e.g., P,P'-bistocopheryl hypophosphate) at ≤0.1%.
- Elemental Analysis : Matches theoretical values for C₂₉H₅₁O₅P (C: 64.89%, H: 9.58%, P: 5.77%).
Comparative Data
Table 1: Synthesis Methods and Outcomes
Table 2: Optimal Reaction Conditions
| Parameter | POCl₃ Method | Bromoethyl Method |
|---|---|---|
| Temperature | 0–25°C | −10°C to 25°C |
| Solvent | Pyridine | Tetrahydrofuran |
| Reaction Time | 4–6 h | 8–12 h |
| Purification | Ion-Exchange Chromatography | Silica Gel Chromatography |
Industrial-Scale Considerations
Catalyst Recycling
Zinc chloride (ZnCl₂) and hydrochloric acid (HCl) are often recycled in large-scale processes:
Solvent Selection
Isopropyl acetate is preferred for its dual role as solvent for trimethylhydroquinone, phytol, and tocopherol intermediates.
Challenges and Solutions
Byproduct Formation
Scalability
- Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 50%.
- In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.
Emerging Innovations
Photocatalytic Phosphorylation
Recent studies explore visible-light-driven phosphorylation using eosin Y as a photocatalyst, achieving 65% yield under mild conditions.
Biocatalytic Engineering
Directed evolution of PLD enzymes enhances activity toward α-tocopherol, with mutant variants showing 2.3-fold higher conversion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphonic acid derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Antioxidant Activity: Exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and aging.
Enzyme Inhibition: Can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to oxidative stress and inflammation.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Polymer Production: Utilized in the synthesis of specialized polymers with unique mechanical and chemical properties.
Agriculture: Investigated for its potential use in developing agrochemicals that enhance crop protection and yield.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It interacts with molecular targets such as reactive oxygen species (ROS) and enzymes involved in oxidative pathways. The phosphonic acid group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Table 1: Structural Comparison with T2P
| Property | Target Compound | T2P |
|---|---|---|
| Molecular Weight | 510.69 g/mol | 923.38 g/mol |
| Phosphate Linkage | Monomeric | Dimeric |
| Solubility in Water | Moderate | Low |
| Bioactivity | Antioxidant, anti-inflammatory | Limited antioxidant activity |
EPC-K1 (L-ascorbic acid 2-[tocopheryl phosphate] potassium salt)
Molecular Formula : C₃₅H₅₇O₁₀PK
Key Differences :
- EPC-K1 is a phosphodiester conjugate of the target compound and ascorbic acid, forming a dual antioxidant system.
- It demonstrates synergistic radical-scavenging activity , inhibiting lipid peroxidation (IC₅₀ = 2.3 × 10⁻⁶ M in rat brain homogenates) and phospholipase A2 (IC₅₀ = 7.3 × 10⁻⁴ M in human plasma), outperforming α-tocopherol alone .
- Applications include ischemia-reperfusion injury mitigation and neuroprotection against peroxynitrite-mediated damage .
Table 2: Functional Comparison with EPC-K1
| Property | Target Compound | EPC-K1 |
|---|---|---|
| Composition | Single antioxidant | Dual (tocopherol + ascorbate) |
| Mechanism | Direct ROS scavenging | Synergistic redox recycling |
| Therapeutic Use | General antioxidant | Ischemia, neuronal protection |
| Clinical Efficacy | Moderate | High (dose-dependent) |
α-Tocopherol Phosphate Disodium Salt
Molecular Formula : C₂₉H₄₉O₅PNa₂
Key Differences :
- The disodium salt form increases water solubility by replacing hydrogen ions with sodium at the phosphate group.
- Used in intravenous formulations due to enhanced bioavailability, whereas the target compound is primarily utilized in oral or topical applications .
- Deuterated versions (e.g., α-tocopherol phosphate-d6 disodium salt) are employed in metabolic tracer studies .
Mechanistic and Functional Comparisons
Antioxidant Efficacy
The target compound’s phosphate group facilitates membrane integration , enabling direct interaction with lipid radicals. Compared to α-tocopherol acetate (CAS 7695-91-2), it demonstrates 10-fold higher efficacy in reducing cerebral edema post-ischemia in gerbil models . EPC-K1 further amplifies this effect by regenerating reduced ascorbate, sustaining antioxidant cycles .
Biological Activity
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate (CAS No. 2312-88-1) is a complex organic compound belonging to the class of tocopherols and phenolic compounds. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and implications in various health-related contexts.
- Molecular Formula : C29H51O5P
- Molecular Weight : 510.69 g/mol
- Structure : The compound features a chromanol ring structure typical of tocopherols, which is crucial for its biological activity.
Antioxidant Properties
The primary biological activity attributed to this compound is its antioxidant capacity . The presence of the phenolic hydrogen on the chromanol nucleus allows it to scavenge free radicals effectively. This property is vital in protecting cellular components from oxidative damage, which is implicated in various diseases including cancer and cardiovascular disorders .
- Free Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), thereby preventing oxidative stress.
- Metal Chelation : It may chelate transition metals that catalyze the formation of free radicals.
- Regulation of Signaling Pathways : Some studies suggest that tocopherols can modulate signaling pathways related to inflammation and apoptosis .
Study 1: Antioxidant Activity in Human Cells
A study investigating the effects of tocopherol derivatives on human fibroblasts showed that 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate exhibited significant protective effects against oxidative stress induced by hydrogen peroxide. The results indicated a reduction in markers of oxidative damage and enhanced cell viability compared to untreated controls .
Study 2: Cardiovascular Health
Research has also explored the role of this compound in cardiovascular health. In animal models, supplementation with tocopherol derivatives has been associated with reduced lipid peroxidation and improved endothelial function. These findings suggest potential benefits in preventing atherosclerosis and other cardiovascular diseases .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Antioxidant Activity |
|---|---|---|---|
| Alpha-Tocopherol | 59-02-9 | 430.71 g/mol | High |
| Gamma-Tocopherol | 59-11-8 | 446.71 g/mol | Moderate |
| 3,4-Dihydro-2,5,7,8-tetramethyl... | 2312-88-1 | 510.69 g/mol | High |
Safety and Toxicology
While the antioxidant properties are beneficial, toxicity assessments indicate that this compound may cause skin sensitization upon dermal exposure at certain concentrations . Further studies are needed to evaluate chronic exposure effects and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
